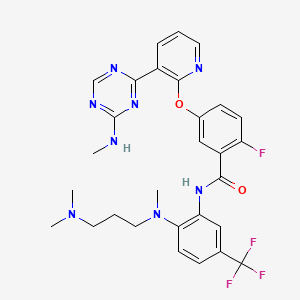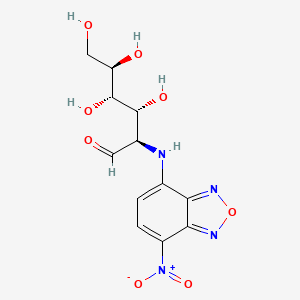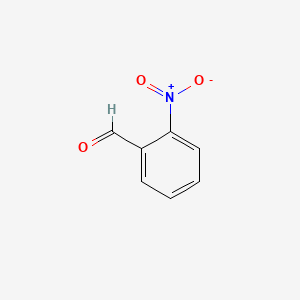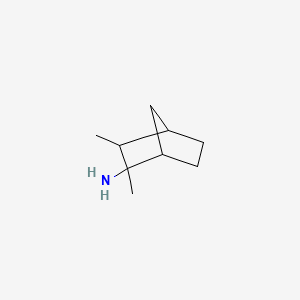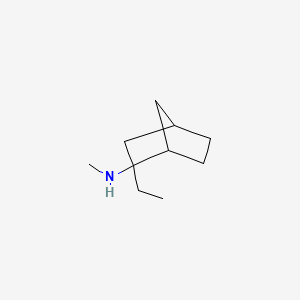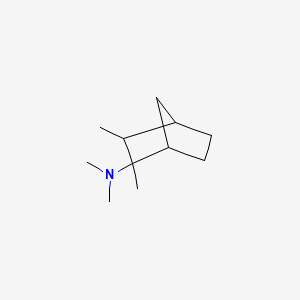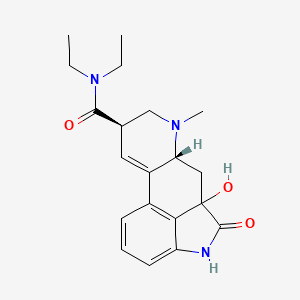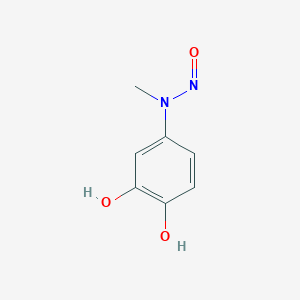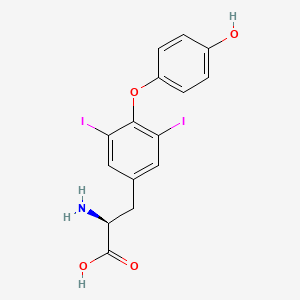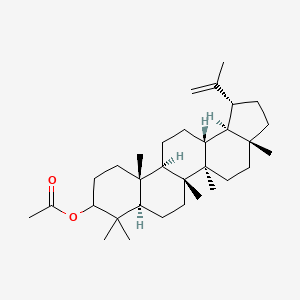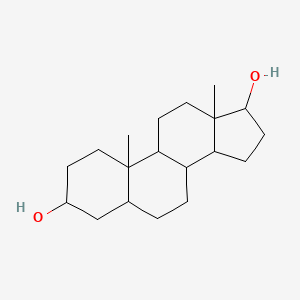![molecular formula C12H30N2O6P2 B1664169 [4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester CAS No. 720707-93-7](/img/structure/B1664169.png)
[4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester
Overview
Description
[4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester is a complex organophosphorus compound It is characterized by its unique structure, which includes both phosphorylamino and phosphoramidic acid ester groups
Mechanism of Action
Target of Action
Tetraethyl butane-1,4-diylbis(phosphoramidate) is a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase , and the other is for the target protein .
Mode of Action
The compound interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The E3 ubiquitin ligase ligand recruits an E3 ubiquitin ligase, while the target protein ligand binds to the target protein . This brings the target protein in close proximity to the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, and its manipulation allows for the selective degradation of specific target proteins .
Pharmacokinetics
As a protac linker, its adme properties would be crucial in determining the bioavailability of the resulting protac molecule .
Result of Action
The result of the compound’s action is the selective degradation of the target protein . This can lead to changes in cellular processes in which the target protein is involved .
Action Environment
The action of Tetraethyl butane-1,4-diylbis(phosphoramidate) can be influenced by various environmental factors. These could include the presence of the target protein and E3 ubiquitin ligase, the intracellular conditions affecting the ubiquitin-proteasome system, and the stability of the PROTAC molecule under physiological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester typically involves multi-step organic reactions. One common method includes the reaction of diethyl phosphoramidate with 4-(diethoxy-phosphorylamino)butanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
[4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into simpler phosphoramidate compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of phosphorylated organic compounds.
Scientific Research Applications
Chemistry
In chemistry, [4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester is used as a reagent in the synthesis of other organophosphorus compounds. It is also studied for its potential as a catalyst in various organic reactions.
Biology
In biological research, this compound is investigated for its potential role in enzyme inhibition and as a probe for studying phosphoryl transfer reactions in biological systems.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including as an anticancer agent or in the development of novel pharmaceuticals.
Industry
Industrially, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique properties make it valuable in the development of advanced materials.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphonate: Similar in structure but lacks the phosphorylamino group.
Diethyl 4-Methylbenzylphosphonate: Contains a benzyl group instead of the butyl group.
Diphenyl phosphoryl azide: Used in similar applications but has different reactivity due to the azide group.
Uniqueness
[4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester is unique due to its dual functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in multiple types of chemical reactions and its role in various scientific research fields highlight its versatility and importance.
Properties
IUPAC Name |
N,N'-bis(diethoxyphosphoryl)butane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N2O6P2/c1-5-17-21(15,18-6-2)13-11-9-10-12-14-22(16,19-7-3)20-8-4/h5-12H2,1-4H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACGKSLVMQECFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NCCCCNP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30N2O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1664088.png)
